1H-benzimidazol-5-ylmethanol
Description
Significance of Benzimidazole (B57391) Scaffolds in Academic Investigations
The benzimidazole scaffold, a bicyclic aromatic molecule formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is recognized as a "privileged scaffold" in the field of medicinal chemistry and drug discovery. nih.govstjohns.eduresearchgate.net This designation stems from its consistent presence in a multitude of biologically active compounds and FDA-approved drugs. nih.govnih.gov The structural similarity of the benzimidazole nucleus to natural purines allows it to interact with a variety of biological targets, making it a focal point for academic and industrial research. stjohns.eduijsrst.com
The significance of benzimidazole derivatives is rooted in their diverse and potent pharmacological activities. nih.gov Research has extensively documented their potential as antimicrobial, anticancer, anti-inflammatory, antiviral, anthelmintic, and antihypertensive agents, among others. nih.govnih.govcore.ac.ukijpsr.com The physicochemical attributes of the benzimidazole core, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable efficient binding to biological macromolecules, which underpins its broad spectrum of activity. nih.gov Furthermore, the structural versatility and relative ease of synthesis make the benzimidazole framework an attractive and promising starting point for the development of novel therapeutic candidates. nih.gov The stability and favorable bioavailability of these compounds also contribute to their importance in medicinal chemistry. benthamscience.com
Table 1: Investigated Pharmacological Activities of Benzimidazole Scaffolds
| Pharmacological Activity | Research Focus | Citation(s) |
|---|---|---|
| Anticancer | Inhibition of cancer cell lines, targeting enzymes like topoisomerase. | nih.gov, nih.gov, stjohns.edu, derpharmachemica.com |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. | nih.gov, nih.gov, core.ac.uk, ijpsr.com |
| Antiviral | Inhibition of viral replication. | nih.gov, ijsrst.com, core.ac.uk |
| Anthelmintic | Efficacy against parasitic worms; basis for several clinical drugs. | nih.gov, mdpi.com, researchgate.net |
| Anti-inflammatory | Modulation of inflammatory pathways. | nih.gov, nih.gov, stjohns.edu |
| Antihypertensive | Potential in managing cardiovascular conditions. | nih.gov, core.ac.uk, ijpsr.com |
| Antitubercular | Activity against Mycobacterium tuberculosis. | nih.gov, nih.gov |
| Antidiabetic | Investigated for potential in managing blood sugar levels. | nih.gov, ijsrst.com |
Research Context of 1H-benzimidazol-5-ylmethanol within Benzimidazole Chemistry
Within the vast landscape of benzimidazole chemistry, the compound This compound is primarily investigated as a key synthetic intermediate or building block. sigmaaldrich.comchemicalbook.com Its chemical structure features the core benzimidazole ring system with a hydroxymethyl (-CH₂OH) group attached at the 5-position. This hydroxyl group is a reactive functional handle, allowing for a variety of subsequent chemical modifications.
The research utility of methanol-substituted benzimidazoles, such as the 2-yl and 5-yl isomers, is well-established. For example, the hydroxyl group can be readily converted to a chloromethyl group via reaction with reagents like thionyl chloride, creating a more reactive intermediate for nucleophilic substitution reactions. mdpi.comscholarsresearchlibrary.com Additionally, the primary alcohol of (1H-benzo[d]imidazol-2-yl)methanol can be oxidized using reagents like Dess-Martin periodinane to yield the corresponding aldehyde, 1H-benzo[d]imidazole-2-carbaldehyde. nih.gov These aldehydes are crucial precursors for constructing more complex molecules, including chalcone (B49325) hybrids and other derivatives with potential biological activities. nih.gov
Therefore, the research context of This compound is not typically as a final, biologically active agent itself, but rather as a foundational component for the synthesis of a broader library of 5-substituted benzimidazole derivatives. chemicalbook.com These derivatives are then evaluated in various research applications, from medicinal chemistry to materials science.
Table 2: Chemical Properties of this compound
| Property | Value | Citation(s) |
|---|---|---|
| CAS Number | 106429-29-2 | chemicalbook.com |
| Molecular Formula | C₈H₈N₂O | sigmaaldrich.com, chemicalbook.com |
| Molecular Weight | 148.16 g/mol | sigmaaldrich.com, chemicalbook.com |
| Physical Form | Solid | sigmaaldrich.com |
| SMILES String | OCc1ccc2[nH]cnc2c1 | sigmaaldrich.com |
| InChI Key | ITPDIGZAMXKBCF-UHFFFAOYSA-N | sigmaaldrich.com |
The role of benzimidazole-methanol compounds as synthetic precursors is highlighted in numerous studies. The following table showcases examples of how these simple scaffolds are used to generate more complex chemical entities for research purposes.
Table 3: Examples of Synthetic Transformations of Benzimidazole-Methanol Scaffolds
| Precursor Compound | Reaction Type | Resulting Compound/Derivative Class | Research Application | Citation(s) |
|---|---|---|---|---|
| (1H-benzo[d]imidazol-2-yl)methanol | Oxidation | 1H-benzo[d]imidazole-2-carbaldehydes | Synthesis of benzimidazole–chalcone hybrids. | nih.gov |
| (1H-benzimidazole-2-yl)methanol | Chlorination | 2-(chloromethyl)-1H-benzimidazole derivatives | Intermediate for further functionalization. | mdpi.com |
| (1H-benzimidazole-2-yl)methanol derivatives | Oxidation with KMnO₄ | Benzimidazole-2-carboxylic acid derivatives | Synthesis of new chemical entities. | scholarsresearchlibrary.com |
| (1H-benzimidazole-2-yl)methanol derivatives | N-methylation | N-methyl-5-substituted (1H-benzimidazole-2-yl) methanol (B129727) derivatives | Creating a library of substituted benzimidazoles. | scholarsresearchlibrary.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3H-benzimidazol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPDIGZAMXKBCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542495 | |
| Record name | (1H-Benzimidazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106429-29-2 | |
| Record name | (1H-Benzimidazol-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1h Benzimidazol 5 Ylmethanol and Its Derivatives
General Synthetic Strategies for Benzimidazole (B57391) Systems
The construction of the benzimidazole ring system is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. rsc.org These strategies primarily revolve around the formation of the fused imidazole (B134444) ring onto a benzene (B151609) nucleus.
Condensation Reactions in Benzimidazole Synthesis
The most prevalent and versatile method for synthesizing benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivatives, such as aldehydes, esters, or nitriles. semanticscholar.orgrsc.orgsioc-journal.cn This approach, often referred to as the Phillips-Ladenburg reaction, typically requires acidic conditions and can be conducted with or without a catalyst. semanticscholar.org The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclodehydrogenation. nih.gov
A variety of catalysts have been employed to improve the efficiency and selectivity of these condensation reactions, including Lewis acids like erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) and lanthanum chloride, which can promote the reaction under milder conditions. nih.govbeilstein-journals.org The choice of catalyst and reaction conditions can influence the product distribution, particularly in cases where both mono- and di-substituted benzimidazoles can be formed. beilstein-journals.org For instance, the use of Er(OTf)3 with electron-rich aldehydes has been shown to selectively yield 1,2-disubstituted benzimidazoles. beilstein-journals.org
The reaction conditions can be tailored to favor either the 2-substituted or the 1,2-disubstituted product. For example, using a 4:1 ratio of o-phenylenediamine to benzaldehyde (B42025) without a catalyst favors the formation of the mono-condensation product, 2-phenyl-1H-benzimidazole. beilstein-journals.org Microwave irradiation has also been utilized to accelerate these reactions, often leading to higher yields in shorter reaction times. arabjchem.org
Table 1: Catalysts and Conditions in Benzimidazole Synthesis
| Reactants | Catalyst/Conditions | Product(s) | Reference |
| o-phenylenediamine, Aldehydes | Er(OTf)3 | 1,2-disubstituted benzimidazoles | beilstein-journals.org |
| o-phenylenediamine, Aldehydes | Lanthanum chloride | 2-substituted benzimidazoles | nih.gov |
| o-phenylenediamine, Carboxylic acids | Microwave irradiation | 2-substituted benzimidazoles | arabjchem.org |
| o-phenylenediamine, Benzaldehyde (4:1 ratio) | No catalyst | 2-phenyl-1H-benzimidazole | beilstein-journals.org |
| o-phenylenediamine, Carboxylic acid | NH4Cl | 2-substituted benzimidazoles | rsc.org |
Transfer-Hydrogenation Processes for Benzimidazole Formation
Transfer-hydrogenation represents an alternative and efficient strategy for the synthesis of benzimidazoles. mdpi.com This method often involves the reaction of an o-phenylenediamine with an α,β-unsaturated carbonyl compound or a related activated olefin. mdpi.com The process is believed to proceed through the in-situ generation of a benzimidazoline intermediate, which then undergoes hydrogen transfer to the activated olefin, resulting in the formation of the benzimidazole and a saturated byproduct. scirp.org
A notable advantage of this approach is that it can often be performed under metal-free and solvent-free conditions, making it an environmentally benign process. mdpi.com For example, heating an equimolar mixture of ethyl α-cyanocinnamate and o-phenylenediamine at 100 °C leads to the formation of the corresponding benzimidazole. mdpi.com Transition-metal catalysts can also be employed to facilitate hydrogen-transfer reactions for benzazole synthesis from alcohols. researchgate.net
Modified Literature Procedures for Benzimidazole Preparation
Researchers have continuously sought to refine and improve existing methods for benzimidazole synthesis to achieve higher yields, greater efficiency, and milder reaction conditions. One such modification involves the use of polymer-supported trifluoromethanesulfonic acid as a reusable catalyst for the condensation of o-phenylenediamines with aromatic aldehydes. researchgate.net This heterogeneous catalyst simplifies product purification and allows for multiple reaction cycles. researchgate.net
Another modified procedure utilizes a one-pot reaction of o-phenylenediamines with arylidene malononitrile (B47326) in water or under solvent-free conditions. scirp.org This method provides a green and efficient route to 2-aryl benzimidazoles through a transfer-hydrogenation process from the in-situ formed benzimidazoline to the activated olefin. scirp.org
Targeted Synthesis of 1H-benzimidazol-5-ylmethanol and Positional Isomers/Derivatives
The synthesis of specifically substituted benzimidazoles like this compound requires careful selection of starting materials and synthetic routes to ensure the correct placement of the hydroxymethyl group.
Routes Involving o-Phenylenediamine Derivatives
The condensation of appropriately substituted o-phenylenediamines is a primary strategy for accessing this compound and its isomers. For instance, the reaction of 3,4-diaminobenzyl alcohol with formic acid or a suitable equivalent would directly yield the target compound.
Similarly, the synthesis of related derivatives, such as 2,5-disubstituted benzimidazoles, can be achieved by condensing a substituted o-phenylenediamine with an appropriate aldehyde under microwave-assisted conditions in the presence of sodium metabisulfite. rsc.org The synthesis of α-amino-benzimidazole derivatives has been accomplished by reacting α-amino acids with o-phenylenediamine under microwave irradiation. sioc-journal.cn
The Phillips procedure, a classical method, involves the reaction of substituted 1,2-phenylenediamines with carboxylic acids and is a common route for synthesizing various (1H-benzimidazol-2-yl)methanol derivatives. scholarsresearchlibrary.comscholarsresearchlibrary.com
Synthetic Pathways via Ester Reduction
An alternative and effective route to this compound involves the reduction of a corresponding benzimidazole-5-carboxylic acid ester. mdpi.com This multi-step synthesis typically begins with the preparation of a substituted nitroaniline, which is then reduced to the corresponding diamine. Cyclization with an appropriate reagent, such as formic acid, yields the benzimidazole ester. mdpi.com
For example, methyl 3-amino-4-(methylamino)benzoate can be subjected to microwave irradiation in the presence of formic acid to give the methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate. mdpi.com Subsequent reduction of this ester, commonly with a powerful reducing agent like lithium aluminum hydride (LAH), affords the desired (1-methyl-1H-benzo[d]imidazol-5-yl)methanol in good yield. mdpi.com
Table 2: Synthesis of (1-methyl-1H-benzo[d]imidazol-5-yl)methanol
| Step | Reactant(s) | Reagent(s)/Conditions | Product | Yield | Reference |
| 1 | Methyl 3-nitro-4-(methylamino)benzoate | Zinc metal | Methyl 3-amino-4-(methylamino)benzoate | 91% | mdpi.com |
| 2 | Methyl 3-amino-4-(methylamino)benzoate | Formic acid, Microwave (150 °C, 15 min) | Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate | 77% | mdpi.com |
| 3 | Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate | Lithium aluminum hydride (LAH), THF | (1-methyl-1H-benzo[d]imidazol-5-yl)methanol | 81% | mdpi.com |
Swern Oxidation Applications in Hydroxymethylbenzimidazole Synthesis
The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes, utilizing dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine (B128534). wikipedia.orguni-ruse.bg This reaction is known for its compatibility with a wide range of functional groups and is conducted at low temperatures, typically around -78°C, to prevent side reactions. wikipedia.orguni-ruse.bgcommonorganicchemistry.com
In the context of benzimidazole chemistry, the Swern oxidation has been effectively employed to synthesize benzimidazole aldehydes from their corresponding hydroxymethyl precursors. For instance, 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde has been prepared from (1-methyl-1H-benzo[d]imidazol-5-yl)methanol using Swern oxidation conditions, achieving a high yield of 85%. mdpi.comresearchgate.net This aldehyde is a key intermediate for further synthetic transformations, such as the Wittig reaction. mdpi.comresearchgate.net The reaction proceeds by activating DMSO with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then adds to this species, and subsequent deprotonation by triethylamine leads to the formation of a sulfur ylide, which fragments to yield the aldehyde, dimethyl sulfide, and other byproducts. wikipedia.org
The mild nature of the Swern oxidation makes it particularly suitable for complex molecules with sensitive functional groups that might not tolerate harsher oxidizing agents. wikipedia.orguni-ruse.bg
Reactions of Benzimidazole with Formaldehyde (B43269)
Benzimidazoles can react with formaldehyde to yield various products, primarily through hydroxymethylation and subsequent reactions. The reaction of an unsubstituted benzimidazole with formaldehyde can lead to the formation of 1H-benzimidazol-1-ylmethanol. This reaction is typically carried out by treating the benzimidazole with an aqueous solution of formaldehyde in a solvent like THF.
Furthermore, the reaction of benzimidazoles with formaldehyde in the presence of amines, known as the Mannich reaction, is a widely used method for synthesizing N-substituted benzimidazole derivatives. chitkara.edu.inimpactfactor.org This three-component reaction involves the condensation of a compound with an active hydrogen atom (the benzimidazole), formaldehyde, and a primary or secondary amine. chitkara.edu.in This method has been utilized to prepare a variety of Mannich bases of benzimidazole with potential biological activities. chitkara.edu.inimpactfactor.orgresearchgate.net For example, new Mannich base derivatives of 2-substituted benzimidazoles have been synthesized using formaldehyde and various secondary amines. researchgate.net Microwave irradiation has also been employed to facilitate the synthesis of Mannich bases from benzimidazole derivatives, formaldehyde, and primary amines, often resulting in good yields and shorter reaction times. impactfactor.org
Derivatization and Functionalization of this compound and Related Hydroxymethyl Benzimidazoles
The hydroxymethyl group on the benzimidazole scaffold serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. nih.gov
Oxidative Transformations to Carboxylic Acids and Aldehydes
The hydroxymethyl group of benzimidazoles can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidation methods, such as the Swern oxidation, selectively convert the primary alcohol to an aldehyde. mdpi.comresearchgate.netrsc.org For instance, (1H-benzo[d]imidazol-2-yl)methanol can be oxidized to 1H-benzimidazole-2-carbaldehyde. rsc.org
Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can oxidize the hydroxymethyl group directly to a carboxylic acid. scholarsresearchlibrary.comscholarsresearchlibrary.cominstras.com (1H-benzimidazol-2-yl)methanol derivatives have been converted to the corresponding benzimidazole-2-carboxylic acid derivatives using KMnO4. scholarsresearchlibrary.comscholarsresearchlibrary.com Similarly, 2-benzimidazolecarboxylic acid can be prepared by the oxidation of 2-hydroxymethylbenzimidazole. instras.com Other reagents like sodium hypochlorite (B82951) can also be used for the oxidation of alcohols to carboxylic acids. researchgate.net The choice of oxidant is critical to achieve the desired oxidation state. For example, manganese dioxide (MnO2) is a mild reagent often used for the oxidation of benzylic alcohols to aldehydes. commonorganicchemistry.com
| Starting Material | Reagent | Product | Reference |
| (1-methyl-1H-benzo[d]imidazol-5-yl)methanol | Swern Oxidation (DMSO, (COCl)2, Et3N) | 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde | mdpi.comresearchgate.net |
| (1H-benzimidazol-2-yl)methanol | Potassium Permanganate (KMnO4) | Benzimidazole-2-carboxylic acid | scholarsresearchlibrary.comscholarsresearchlibrary.com |
| 2-hydroxymethylbenzimidazole | Potassium Permanganate (KMnO4) | 2-Benzimidazolecarboxylic acid | instras.com |
| Benzylic Alcohols | Sodium Hypochlorite (NaClO) | Carboxylic Acids | researchgate.net |
| Benzylic Alcohols | Manganese Dioxide (MnO2) | Aldehydes | commonorganicchemistry.com |
Halogenation Reactions, including Chloromethylation
The hydroxymethyl group of benzimidazoles can be converted to a halomethyl group, most commonly a chloromethyl group, which is a reactive intermediate for further nucleophilic substitution reactions. A common method to achieve this transformation is by reacting the hydroxymethyl benzimidazole with thionyl chloride (SOCl2). rsc.orgscholarsresearchlibrary.comscholarsresearchlibrary.com For example, (1H-benzimidazol-2-yl)methanol derivatives are converted into 2-(chloromethyl)-1H-benzimidazole derivatives using this reagent. scholarsresearchlibrary.comscholarsresearchlibrary.com
Direct chloromethylation of the benzimidazole ring can also be achieved using formaldehyde and hydrochloric acid, a reaction known as the Einhorn variant of chloromethylation. This method introduces a chloromethyl group onto the benzimidazole core. Another approach involves Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl). vulcanchem.com Photochemically induced methods using carbon tetrachloride (CCl4) or chloroform (B151607) (CHCl3) have also been developed for the synthesis of trichloromethyl and dichloromethyl substituted benzimidazoles. rsc.orgrsc.org
| Starting Material | Reagent(s) | Product | Reference |
| (1H-benzimidazol-2-yl)methanol derivatives | Thionyl Chloride (SOCl2) | 2-(chloromethyl)-1H-benzimidazole derivatives | scholarsresearchlibrary.comscholarsresearchlibrary.com |
| Benzimidazole | Formaldehyde, Hydrochloric Acid | Chloromethylated benzimidazole | |
| Benzimidazole | Chloromethyl methyl ether (MOMCl) | Chloromethylated benzimidazole | vulcanchem.com |
| Benzimidazole derivatives | CCl4/CHCl3, Purple LED | Trichloromethyl/dichloromethyl substituted benzimidazoles | rsc.orgrsc.org |
N-Alkylation Strategies for Modifying Benzimidazole Derivatives
The nitrogen atoms of the benzimidazole ring can be readily alkylated to introduce a variety of substituents, which can significantly modulate the biological activity of the molecule. gsconlinepress.comdiva-portal.org N-alkylation is typically carried out by reacting the benzimidazole with an alkyl halide in the presence of a base, such as potassium carbonate (K2CO3). gsconlinepress.comvulcanchem.com This method has been used to synthesize a wide range of N-alkylated benzimidazole derivatives. For example, 2-(benzylthiomethyl)-1H-benzimidazole can be N-alkylated with various benzyl (B1604629) chlorides or bromides. gsconlinepress.com
The N-methylation of (1H-benzimidazol-2-yl)methanol derivatives results in the formation of N-methyl-5-substituted (1H-benzimidazol-2-yl)methanol derivatives. scholarsresearchlibrary.comscholarsresearchlibrary.com The introduction of an N-substituent can be a crucial step in the synthesis of complex benzimidazole-containing compounds. vulcanchem.com
Wittig Reaction Applications in Benzimidazole Chemistry
The Wittig reaction is a powerful tool for carbon-carbon bond formation, specifically for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. In benzimidazole chemistry, the Wittig reaction is employed to convert benzimidazole aldehydes into various alkene derivatives.
A notable application is the synthesis of (E)-3-(1-methyl-1H-benzo[d]imidazol-5-yl)-N-phenethylacrylamide from 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde. mdpi.comresearchgate.net This reaction was successfully carried out in water, demonstrating a green chemistry approach to the Wittig olefination. mdpi.com The reaction involves the treatment of the aldehyde with a suitable phosphonium salt in the presence of a base like sodium hydroxide. mdpi.comresearchgate.net The Wittig-Horner reaction, a variation using phosphonate (B1237965) esters, has also been utilized in the synthesis of benzimidazole derivatives, for example, by reacting an aldehydic benzimidazole with methyl diethyl phosphonoacetate. rsc.orgnih.gov
Sustainable and Green Chemistry Approaches in Benzimidazole Synthesis
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical production, have been increasingly applied to the synthesis of pharmacologically important scaffolds like benzimidazoles. mdpi.comnih.gov Traditional methods for synthesizing these compounds often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant environmental waste. nih.govmdpi.com In contrast, sustainable approaches focus on the use of alternative energy sources, eco-friendly solvents, recyclable catalysts, and atom-economical reactions to improve the environmental footprint of benzimidazole synthesis. mdpi.comarabjchem.org
A significant focus of green benzimidazole synthesis is the condensation reaction between an o-phenylenediamine and a C1 source, such as an aldehyde or carboxylic acid. rjptonline.org For the synthesis of a specific derivative like this compound, this would typically involve the reaction of 3,4-diaminobenzyl alcohol with a reagent like formic acid. Green methodologies aim to make this condensation more efficient and environmentally benign.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govscholarsresearchlibrary.com The ability of microwaves to directly and efficiently heat the reaction mixture can minimize the formation of side products. organic-chemistry.org This technique has been successfully applied to the synthesis of various benzimidazole derivatives, frequently under solvent-free conditions or with a minimal amount of a green solvent. nih.govorganic-chemistry.org For instance, the synthesis of 2-substituted benzimidazoles has been achieved by the microwave-assisted reaction of o-phenylenediamine and aldehydes using alumina (B75360) as a solid support and catalyst. nih.gov Another approach involves the use of o-phenylenediamine dihydrochloride, which leads to reduced color impurities and homogenous mixing under microwave irradiation. dergipark.org.tr While specific examples detailing the microwave-assisted synthesis of this compound are not prevalent, the general applicability of this method to substituted o-phenylenediamines and various C1 sources suggests its potential for this target molecule. researchgate.net
Table 1: Examples of Microwave-Assisted Benzimidazole Synthesis
| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine, Aromatic Aldehydes | Alumina, Microwave | 2-Substituted Benzimidazoles | Moderate to Good | Not Specified | nih.gov |
| o-Phenylenediamine Dihydrochloride, Aldehydes | Microwave | 2-Substituted Benzimidazoles | Increased by 10-50% vs. conventional | Reduced by 96-98% vs. conventional | dergipark.org.tr |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%), Solvent-free, Microwave | 1-benzyl-2-phenyl-1H-benzimidazole | 99.9% | 5 min | arabjchem.org |
| o-Phenylenediamine, Glycolic Acid | 4 N HCl, Microwave (800 W) | (1H-benzo[d]imidazol-2-yl)methanol | Not Specified | 1.5 h | mdpi.com |
Ultrasound-Assisted Synthesis
Table 2: Examples of Ultrasound-Assisted Benzimidazole Synthesis
| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamine, Aromatic Aldehydes | ZnFe₂O₄ nano-catalyst, Ethanol, Ultrasound (70°C) | 2-Substituted Benzimidazoles | 88-92% | 22-28 min | lew.ro |
| o-Phenylenediamine, Aldehydes | Amberlite IR-120, EtOH/H₂O, Ultrasound | 2-Aryl-1-arylmethyl-1H-benzimidazoles | High | Short | doi.org |
| o-Phenylenediamine, Aldehydes | 5 mol% TBAF, Water, Ultrasound (Ambient Temp.) | 2-Substituted Benzimidazoles | Excellent | Not Specified | nih.gov |
| o-Phenylenediamine, Imino Ester Hydrochloride | Catalyst-free, Ultrasound | 2-Substituted Benzimidazoles | Good | Short | doi.org |
Catalyst-Free and Novel Catalytic Systems
A key goal of green chemistry is to reduce reliance on catalysts, especially those based on toxic or precious metals. Several catalyst-free methods for benzimidazole synthesis have been developed. These often take place in green solvents like water or under solvent-free conditions, relying on the intrinsic reactivity of the starting materials at elevated temperatures or with the assistance of microwave or ultrasound energy. arabjchem.orgdoi.org For example, the reaction between o-phenylenediamine and ethyl α-cyanocinnamate proceeds under solvent-free and catalyst-free heating to yield benzimidazole derivatives. arabjchem.org
When catalysts are necessary, green approaches favor the use of non-toxic, abundant, and recyclable materials. mdpi.com Supported gold nanoparticles (Au/TiO₂) have been shown to effectively catalyze the selective reaction between o-phenylenediamine and aldehydes at ambient conditions in the absence of additives. researchgate.net Zinc oxide nanoparticles (ZnO-NPs) have also been employed for the eco-friendly synthesis of benzimidazoles, offering high yields and the benefit of a recyclable catalyst. mdpi.com The use of D-Glucose as a biorenewable C1 synthon in water represents a particularly innovative and sustainable strategy, providing excellent yields and broad functional group tolerance. dergipark.org.tr
Table 3: Green Catalytic and Catalyst-Free Benzimidazole Synthesis
| Starting Materials | Catalyst/Conditions | Product | Yield (%) | Key Green Aspect | Reference |
|---|---|---|---|---|---|
| o-Phenylenediamines, Aryl Aldehydes | Au/TiO₂ nanoparticles, CHCl₃:MeOH, Ambient Temp. | 2-Aryl-benzimidazoles | High | Recyclable catalyst, mild conditions | researchgate.net |
| o-Phenylenediamine, Aromatic Aldehydes | ZnO-NPs, Solvent-free | 1H-benzo[d]imidazole derivatives | High | Recyclable nano-catalyst | mdpi.com |
| o-Phenylenediamines, D-Glucose | Oxidative cyclization, Water | 2-Substituted Benzimidazoles | Excellent | Biorenewable C1 source, green solvent | dergipark.org.tr |
| o-Phenylenediamine, Ethyl α-cyanocinnamate | Solvent-free, Catalyst-free, 100°C | Benzimidazole derivative | Not Specified | Solvent- and catalyst-free | arabjchem.org |
| o-Nitroanilines, Alcohols | Cobalt-catalyst | 2-Substituted Benzimidazoles | Not Specified | Sustainable, redox-economical |
Medicinal Chemistry and Biological Activity Studies of 1h Benzimidazol 5 Ylmethanol and Its Derivatives
Pharmacological Relevance of the Benzimidazole (B57391) Core in Drug Discovery
The benzimidazole nucleus is a versatile and highly sought-after structural motif in the development of new therapeutic agents. researchgate.netmdpi.com Its unique bicyclic structure, featuring an electron-rich aromatic system and hydrogen-bonding capabilities, enables it to bind to diverse enzymes and receptors within the body. acs.org This has led to the development of a multitude of clinically successful drugs with a broad spectrum of pharmacological activities. nih.govscholarsresearchlibrary.com
Benzimidazole-based drugs are utilized as anthelmintics (e.g., albendazole, mebendazole), proton pump inhibitors (e.g., omeprazole, lansoprazole), antihistamines, and antihypertensives. mdpi.comnih.gov The therapeutic potential extends to treatments for viral infections, cancer, and microbial diseases. researchgate.netscholarsresearchlibrary.com Researchers are continually exploring this scaffold, modifying its core structure at various positions to discover novel compounds with enhanced potency and selectivity for treating a wide range of diseases. researchgate.netnih.gov
Research into 1H-benzimidazol-5-ylmethanol and its Derivatives in Medicinal Chemistry
While the broader benzimidazole class is extensively studied, research specifically targeting this compound and its direct derivatives highlights its role primarily as a key synthetic intermediate. The hydroxymethyl group (-CH₂OH) at the C-5 position serves as a versatile chemical handle for structural modifications to create new series of compounds for biological evaluation.
In a parallel vein, studies on the isomeric compound, (1H-benzimidazol-2-yl)methanol, demonstrate the utility of the hydroxymethyl group. This group can be readily oxidized to form the corresponding carboxylic acid or converted to a chloromethyl group via reaction with thionyl chloride. scholarsresearchlibrary.comresearchgate.net These resulting 2-(chloromethyl)-1H-benzimidazole derivatives have been used as precursors to synthesize new compounds for biological screening. scholarsresearchlibrary.comresearchgate.net For instance, one study synthesized (1H-benzimidazol-2-yl)methanol but found it had only mild antioxidant activity and no significant antimicrobial activity, underscoring its importance as a building block rather than a potent agent itself. banglajol.info This approach of using a methanol-substituted benzimidazole as a starting point for creating more complex and potent molecules is a common strategy in medicinal chemistry.
Structure-Activity Relationship (SAR) Investigations of Benzimidazole Derivatives
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzimidazole derivatives, SAR investigations have consistently shown that the type and position of substituents on the bicyclic ring system dramatically impact their pharmacological effects. researchgate.netrjptonline.org These studies guide medicinal chemists in designing more effective and specific drug candidates.
The biological activity of benzimidazole derivatives is highly dependent on the substitution patterns at the N-1, C-2, and C-5 positions of the core structure. scholarsresearchlibrary.comnih.gov
N-1 Position: Modifications at the nitrogen atom in position 1 can significantly alter activity. For instance, substituting this position with alkyl chains or other heterocyclic rings has been shown to be important for anti-inflammatory and antimicrobial effects. rjptonline.orgnih.gov In some cases, N-alkylation enhances the inhibitory activity of compounds against viral enzymes like helicase. nih.gov
C-2 Position: The C-2 position is a frequent site for substitution and is critical for modulating a wide range of biological activities. Attaching different aryl or alkyl groups at this position can lead to potent antimicrobial, anti-inflammatory, and anticancer agents. rjptonline.orgnih.gov For example, the substitution of a phenyl acetate (B1210297) group at the C-2 position was found to increase the antimicrobial activity of the synthesized benzimidazole derivatives. rjptonline.org
C-5 Position: The C-5 position (which is equivalent to the C-6 position due to tautomerism) is key for tuning the electronic properties and solubility of the molecule, thereby influencing its biological efficacy. Studies have shown that there is substantial tolerance for bulky substituents at this position, which often protrudes towards the exterior of a target's binding pocket. acs.org The nature of the substituent is critical; for example, the presence of a hydrogen atom at the C-5 position is more beneficial for certain antifungal activities than an electron-withdrawing group like a sulfonic acid (-SO₃H). mdpi.com In other contexts, such as for anti-inflammatory activity, electronegative groups at the C-5 position can result in more potent compounds. nih.gov Specifically, the introduction of halo-substituents at the C-5 position has been identified as a promising strategy for developing broad-spectrum antimicrobial candidates. nih.gov
The following table summarizes the influence of substituents at different positions on the biological activity of benzimidazole derivatives.
| Position | Substituent Type | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| N-1 | Alkyl Chains | Can enhance antimicrobial and antiviral activity. | rjptonline.orgnih.gov |
| C-2 | Phenyl Acetate | Increased antimicrobial activity. | rjptonline.org |
| C-5 | Hydrogen (-H) | More beneficial for certain antifungal activities compared to electron-withdrawing groups. | mdpi.com |
| C-5 | Halo groups (e.g., -Cl, -Br) | Promising for broad-spectrum antimicrobial activity. | nih.gov |
| C-5 | Electronegative Groups | Can increase anti-inflammatory potency. | nih.gov |
In-depth Analysis of Specific Biological Activities and Molecular Mechanisms
The benzimidazole scaffold has been a prolific source of compounds with potent antimicrobial properties. Research has delved into their efficacy against a wide range of pathogens and sought to uncover the molecular mechanisms that underpin this activity.
Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activities.
Antibacterial Efficacy: Numerous studies have reported the synthesis of benzimidazole derivatives with significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. nih.govijbbb.org Some derivatives also show activity against Gram-negative bacteria. nih.gov For example, triaryl benzimidazoles have been identified as a class of antibacterial agents effective against multidrug-resistant (MDR) staphylococci and enterococci, with Minimum Inhibitory Concentrations (MICs) as low as 0.5–4 μg/mL. acs.org
Antifungal Efficacy: The antifungal potential of benzimidazoles is well-established. A library of 53 derivatives showed that 23 compounds exhibited potent fungicidal activity, with some displaying potency equal to or greater than the standard drug amphotericin B. nih.gov Derivatives with 5-halo substituents were noted as particularly promising broad-spectrum antimicrobial candidates. nih.gov
Antiparasitic Efficacy: The benzimidazole core is central to many anthelmintic drugs. Derivatives with 2-methoxycarbonylamino groups have shown good activity against protozoan parasites like Giardia lamblia. nih.gov
The table below presents examples of benzimidazole derivatives and their documented antimicrobial activities.
| Compound Class | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|
| Triaryl Benzimidazoles | MDR Staphylococci, Enterococci | Potent bactericidal activity with MICs in the 0.5–4 μg/mL range. | acs.org |
| 5-Halo Benzimidazole Derivatives | Various Bacteria and Fungi | Considered promising broad-spectrum antimicrobial candidates. | nih.gov |
| 2-Methoxycarbonylamino Derivatives | Giardia lamblia, Entamoeba histolytica | Good antiprotozoal activity. | nih.gov |
| 2-(p-Bromophenyl)-5-nitro-1-ethylbenzimidazol | C. albicans, C. glabrata, C. krusei | Fungicidal activity comparable to commercial fungicides. | bioline.org.br |
The antimicrobial action of benzimidazole derivatives is attributed to their ability to interfere with essential cellular processes in pathogens. One of the primary mechanisms of antibacterial action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. acs.org This inhibition disrupts essential bacterial processes, leading to cell death. acs.org Another proposed mechanism for some derivatives is the inhibition of tRNA (guanine37-N1)-methyltransferase (TrmD), an enzyme involved in tRNA modification, which is essential for bacterial viability. nuph.edu.ua For antiprotozoal benzimidazoles, the mechanism often involves the inhibition of tubulin polymerization, which disrupts the formation of microtubules, critical components of the parasite's cytoskeleton. nih.gov
Antimicrobial Research: Antibacterial, Antifungal, and Antiparasitic Efficacy
Activity against Drug-Resistant Bacterial Strains (e.g., MRSA)
The emergence of drug-resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery of new antimicrobial agents. nih.gov Benzimidazole derivatives have shown promise in this area.
A study on 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives revealed potent activity against S. aureus and MRSA. nih.gov Specifically, compounds with a 3,4-dichloro substituted phenyl group at the C-2 position and a bulky N-alkyl substituent exhibited the highest efficacy, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39 to 1.56 µg/ml. nih.gov Another study synthesized a library of 53 benzimidazole derivatives and found that several compounds displayed significant antibacterial activity against two MRSA strains, with MICs comparable to ciprofloxacin. researchgate.net The active compounds often featured 5-halo substituents or were derivatives of (S)-2-ethanaminebenzimidazole. researchgate.net Furthermore, novel aminopyrimidinyl benzimidazoles have demonstrated effective growth inhibition of MRSA. nih.govfrontiersin.org In a separate investigation, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed high activity against MRSA, with some compounds exhibiting MIC values less than 1 µg/mL. mdpi.com
Table 1: Activity of Selected Benzimidazole Derivatives Against MRSA
| Compound Class | Key Structural Features | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidines | 3,4-dichloro substituted phenyl at C-2, bulky N-alkyl group | 0.39 - 1.56 | nih.gov |
| 5-halo-benzimidazole derivatives | Halo substituent at position 5 | Comparable to Ciprofloxacin | researchgate.net |
| (S)-2-ethanaminebenzimidazole derivatives | Ethanamine at position 2 | Comparable to Ciprofloxacin | researchgate.net |
| Aminopyrimidinyl benzimidazoles | Aminopyrimidinyl substituent | Effective growth inhibition | nih.govfrontiersin.org |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles | Indolyl group at position 2 | < 1 | mdpi.com |
Anticancer and Antiproliferative Investigations
Benzimidazole derivatives are extensively studied for their anticancer properties, acting through various mechanisms to inhibit cancer progression. nih.govresearchgate.net These mechanisms include the disruption of microtubule polymerization, inhibition of key enzymes like topoisomerases and protein kinases, and induction of apoptosis. nih.govajrconline.org
A primary mechanism of the anticancer action of benzimidazole derivatives is their interaction with DNA. acs.org Certain derivatives act as DNA minor groove binders, showing a preference for AT-rich sequences. acs.org This binding can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. For instance, some benzimidazole-containing selenadiazole derivatives induce DNA damage, leading to apoptosis in breast cancer cells. ajrconline.org The structural resemblance of the benzimidazole core to purines facilitates its intercalation into the DNA structure. frontiersin.org Additionally, some benzimidazole derivatives function as topoisomerase inhibitors, enzymes crucial for DNA replication and repair. frontiersin.orgnih.gov By inhibiting these enzymes, they introduce DNA strand breaks, ultimately triggering cell death. nih.gov
The antiproliferative activity of this compound derivatives has been evaluated against a wide range of cancer cell lines.
A549 (Human Lung Adenocarcinoma): Several studies have reported the efficacy of benzimidazole derivatives against A549 cells. nih.govrsc.orgnih.gov For example, a novel benzimidazole derivative, se-182, exhibited a high cytotoxic effect against A549 cells with an IC₅₀ value of 15.80 μM. jksus.org Another study found that a specific derivative was most cytotoxic against A549 cells under hypoxic conditions. nih.gov Furthermore, some 1H-benzimidazole-oxadiazole compounds have been tested against A549 cells. nih.govrsc.org
HeLa (Human Cervical Cancer): Benzimidazole derivatives have shown potent antiproliferative action against HeLa cells. nih.govnih.govrsc.org Certain 1H-benzimidazole-oxadiazole compounds demonstrated strong activity, with IC₅₀ values as low as 0.205 ± 0.010 μM, by inhibiting topoisomerase I. nih.govrsc.org
HepG2 (Human Liver Carcinoma): Derivatives of 1H-benzimidazole have been screened against HepG2 cancer cells. nih.govnih.govrsc.orgjksus.org The derivative se-182 showed significant cytotoxic activity against HepG2 cells with an IC₅₀ of 15.58 μM. jksus.org Other 5-nitro-1H-benzimidazole derivatives have also shown potency against this cell line. nih.gov
Other Cell Lines: The anticancer activity of these compounds extends to other cell lines as well. For instance, various derivatives have demonstrated efficacy against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). ajrconline.orgnih.govrsc.org Some derivatives showed IC₅₀ values in the micromolar range against these cell lines. nih.gov
Table 2: Anticancer Activity of Selected Benzimidazole Derivatives
| Cell Line | Compound Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| A549 | se-182 | 15.80 | jksus.org |
| HeLa | 1H-benzimidazole-oxadiazole | 0.205 ± 0.010 | nih.govrsc.org |
| HepG2 | se-182 | 15.58 | jksus.org |
| MCF-7 | Fluoroaryl benzimidazole | Micromolar range | nih.gov |
Molecular Mechanisms of Anticancer Action (e.g., DNA Binding)
Antiviral Properties and Mechanisms of Action
Benzimidazole derivatives represent a significant class of antiviral agents, with their versatile structure allowing for modifications that enhance potency and selectivity against various viruses. rroij.com
The antiviral activity of benzimidazole derivatives stems from their ability to interfere with critical steps in the viral replication cycle. rroij.com One of the primary mechanisms is the inhibition of viral polymerases, which are essential enzymes for the synthesis of viral RNA or DNA. rroij.comnih.gov By blocking these enzymes, the compounds effectively halt viral genome replication. rroij.com For instance, certain benzimidazole-based inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase act as allosteric inhibitors, blocking the enzyme's activity before the elongation step. nih.gov
Another significant mechanism involves the inhibition of viral proteases, which are responsible for processing viral polyproteins into functional proteins necessary for viral assembly. rroij.com By inhibiting these proteases, benzimidazole derivatives disrupt the production of infectious viral particles. rroij.com Additionally, some derivatives can interfere with the initial stages of viral infection by preventing the virus from attaching to or entering host cells. rroij.com Studies on benzimidazole ribonucleosides have shown potent and selective inhibition of human cytomegalovirus (CMV) replication by blocking the processing and maturation of viral DNA. asm.org
Anti-inflammatory and Analgesic Research
Benzimidazole derivatives have been investigated for their anti-inflammatory and analgesic properties, primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govfrontiersin.org COX enzymes are key in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. nih.govfrontiersin.org
Several studies have demonstrated the efficacy of these compounds. For instance, a series of 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazole derivatives showed promising anti-inflammatory effects, with one compound exhibiting a greater effect than the standard drug indomethacin. nih.govfrontiersin.org These compounds also showed remarkable COX-2 inhibition. nih.govfrontiersin.org In another study, synthesized benzimidazole derivatives demonstrated significant peripheral and central analgesic effects in animal models. banglajol.info For example, two compounds showed higher tail-flicking times at a 50 mg/kg dose compared to morphine. banglajol.info The anti-inflammatory effects were also notable, with significant inhibition of paw edema. banglajol.info The mechanism of action for the anti-inflammatory properties of benzimidazole derivatives also involves interaction with other targets like 5-lipoxygenase (5-LOX), various cytokines, and cannabinoid receptors. nih.govfrontiersin.org
Table 3: Anti-inflammatory and Analgesic Activity of Selected Benzimidazole Derivatives
| Compound Class | Activity | Key Findings | Reference |
|---|---|---|---|
| 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles | Anti-inflammatory | More effective than indomethacin, significant COX-2 inhibition | nih.govfrontiersin.org |
| Substituted benzimidazoles | Analgesic | Higher tail-flicking time than morphine at 50 mg/kg | banglajol.info |
| Substituted benzimidazoles | Anti-inflammatory | 85.96-87.72% paw edema inhibition | banglajol.info |
| 2-substituted benzimidazole derivatives | Analgesic & Anti-inflammatory | Significant effects at 100 mg/kg | frontiersin.org |
Interactions with Inflammatory Mediators (e.g., COX Enzymes, TRP Vanilloid-1, Cannabinoid Receptors, Bradykinin (B550075) Receptors, 5-LOX)
Derivatives of the benzimidazole scaffold have demonstrated significant anti-inflammatory properties through their interaction with a variety of inflammatory mediators. nih.govnih.gov These compounds are recognized for their capacity to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory response. nih.gov Beyond COX inhibition, the anti-inflammatory effects of benzimidazole derivatives extend to interactions with other significant targets, including the transient receptor potential vanilloid-1 (TRPV1), cannabinoid receptors, bradykinin receptors, and 5-lipoxygenase (5-LOX) activating protein. nih.govnih.gov
The TRPV1 receptor, a non-selective cation channel found predominantly in sensory neurons, is involved in pain perception and neurogenic inflammation. researchgate.net Certain 2-(4-pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazoles have been identified as novel TRPV1 antagonists, demonstrating efficacy in animal models of inflammatory and neuropathic pain. researchgate.net For instance, compound 46ad from this series was potent and orally bioavailable, effectively blocking capsaicin-induced flinching in rats. researchgate.net
Furthermore, some benzimidazole derivatives have been reported to be potent inhibitors of 5-LOX, an enzyme involved in the leukotriene synthesis pathway, as well as inhibitors of TNF-α and IL-6, which are pro-inflammatory cytokines. nih.gov This multi-targeted approach underscores the potential of the benzimidazole framework in the development of new anti-inflammatory agents.
Table 1: Anti-inflammatory Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target(s) | Observed Activity | Reference |
|---|---|---|---|
| 2-Substituted benzimidazole derivatives | COX enzymes | Inhibition of prostaglandin (B15479496) synthesis | nih.gov |
| 2-(4-Pyridin-2-ylpiperazin-1-yl)-1H-benzo[d]imidazoles | TRPV1 | Antagonistic activity, antihyperalgesic effects | researchgate.net |
| Benzimidazole derivative (unspecified) | 5-LOX, COX, TNF-α, IL-6 | Potent inhibition | nih.gov |
| Cu(II) and Zn(II) complexes of a Schiff base ligand | Inflammation | ~55% inhibition of inflammation | nih.gov |
Anti-ulcer Activity, including Proton Pump Inhibition
The benzimidazole nucleus is a cornerstone in the development of anti-ulcer medications, particularly proton pump inhibitors (PPIs). rasayanjournal.co.ingoogle.com These drugs work by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the gastric parietal cells, thereby reducing gastric acid secretion. rasayanjournal.co.in This mechanism of action is fundamental in the treatment of various acid-related gastrointestinal disorders, including peptic ulcers and gastroesophageal reflux disease. rasayanjournal.co.in
Several pyridinyl methyl sulfinyl benzimidazole derivatives have been synthesized and evaluated for their anti-ulcer properties. rasayanjournal.co.in For example, Lansoprazole, a well-known PPI, features a substituted benzimidazole core and demonstrates significant antisecretory and anti-ulcer activities. rasayanjournal.co.ingoogle.com Research has also explored compounds like 2-[(difluoromethoxy-2-pyridyl)methylsulfinyl]-5-difluoromethoxy benzimidazole, which has shown high activity against H+/K+-ATPase. rasayanjournal.co.in The chemical stability and transformation of these parent compounds into their biologically active sulfenamide (B3320178) forms in the acidic environment of the stomach are critical for their efficacy. rasayanjournal.co.in
Table 2: Examples of Benzimidazole-Based Proton Pump Inhibitors This table is interactive. You can sort and filter the data.
| Compound Name | Key Structural Feature | Primary Mechanism | Reference |
|---|---|---|---|
| Omeprazole | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole | Proton Pump Inhibition | google.com |
| Lansoprazole | 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | Proton Pump Inhibition | google.com |
| Rabeprazole | 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole sodium | Proton Pump Inhibition | google.com |
Antihistaminic Activity (H1 Receptor Antagonism)
Benzimidazole derivatives have also been investigated for their potential as antihistaminic agents, specifically as H1 receptor antagonists. biomolther.orgbritannica.com H1 receptors are integral to the allergic response, and their blockade can alleviate symptoms associated with conditions like allergic rhinitis and urticaria. biomolther.org
Astemizole is a notable example of a potent H1 antagonist possessing a benzimidazole moiety. rndsystems.com It demonstrates high selectivity for H1 receptors over other receptors like serotonin, dopamine, and muscarinic acetylcholine (B1216132) receptors. rndsystems.com In addition to direct receptor antagonism, some H1 receptor antagonists with a benzimidazole structure can also inhibit the release of histamine (B1213489) from mast cells, providing a dual mechanism of action in managing allergic and inflammatory responses. biomolther.org Studies on 1-substituted 2-benzylaminobenzimidazole derivatives have also revealed H1-antihistaminic activity when tested in vitro on guinea pig ileum. capes.gov.br
Table 3: Benzimidazole Derivatives with H1-Antihistaminic Activity This table is interactive. You can sort and filter the data.
| Compound | Activity | IC50/pA2 | Reference |
|---|---|---|---|
| Astemizole | Potent H1 antagonist | IC50 = 4 nM | rndsystems.com |
| 1-Substituted 2-benzylaminobenzimidazole derivatives | H1-antihistaminic activity | pA2: 5–7 | capes.gov.br |
Antidiabetic Research
The benzimidazole scaffold has emerged as a promising framework in the search for new antidiabetic agents. researchgate.netluqmanpharmacyglb.com Research in this area has focused on the ability of these derivatives to influence glucose metabolism and insulin (B600854) secretion. researchgate.net Some benzimidazole derivatives have been shown to act as α-glucosidase inhibitors, which delay the absorption of carbohydrates from the intestine, thereby helping to control postprandial blood glucose levels. researchgate.net
In one study, a series of 1,3,4-oxadiazoles containing a 2-mercaptobenzimidazole (B194830) moiety were synthesized and evaluated for their antidiabetic activity. luqmanpharmacyglb.com Several compounds in this series, such as 6c, 6d, 6h, and 6i, demonstrated a significant reduction in blood glucose levels in an oral glucose tolerance test, with their activity being comparable or even better than the standard drug, glibenclamide. luqmanpharmacyglb.com The presence of a hydroxyl group was suggested to be a key feature for the observed activity. luqmanpharmacyglb.com
Table 4: Antidiabetic Activity of Selected Benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Series | Test Model | Key Findings | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazoles with 2-mercaptobenzimidazole | Oral Glucose Tolerance Test | Compounds 6c, 6d, 6h, and 6i showed significant reduction in blood glucose | luqmanpharmacyglb.com |
| Benzimidazole and pyrimidine (B1678525) derivatives with aromatic amino acid moieties | α-glucosidase inhibition assay | Potent inhibition of yeast and intestinal α-glucosidases | researchgate.net |
Other Documented Biological Activities
The versatility of the benzimidazole structure has led to its exploration in a wide range of other therapeutic areas. researchgate.netnih.gov
CNS Depressant, Anticonvulsant, and Anxiolytic Activity: Certain benzimidazole derivatives have been synthesized and evaluated for their effects on the central nervous system. For instance, a series of 4-thiazolidinones containing a 2-mercaptobenzimidazole moiety were screened for anticonvulsant activity using the Maximal Electroshock (MES) model. luqmanpharmacyglb.com Compounds 5c, 5d, 5g, and 5i from this series showed notable anticonvulsant effects. luqmanpharmacyglb.com
Androgen Receptor Antagonist: The benzimidazole scaffold has been utilized in the design of androgen receptor antagonists, which have potential applications in the treatment of prostate cancer. scholarsresearchlibrary.com
Antitubercular Activity: The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Benzimidazole derivatives have shown promise in this area, with some compounds exhibiting potent activity against various strains of mycobacteria.
Anticoagulant Activity: Research has indicated that some benzimidazole derivatives possess anticoagulant properties, suggesting their potential use in the management of thromboembolic disorders. researchgate.net
Antioxidant Activity: Several studies have reported the antioxidant potential of benzimidazole derivatives. This activity is often attributed to their ability to scavenge free radicals and chelate metal ions, thereby protecting cells from oxidative damage. researchgate.net
Table 5: Diverse Biological Activities of Benzimidazole Derivatives This table is interactive. You can sort and filter the data.
| Activity | Compound Series/Example | Key Findings | Reference |
|---|---|---|---|
| Anticonvulsant | 4-Thiazolidinones with 2-mercaptobenzimidazole | Compounds 5c, 5d, 5g, and 5i showed significant activity in the MES model | luqmanpharmacyglb.com |
| Androgen Receptor Antagonist | Benzimidazole derivatives | Potential for prostate cancer treatment | scholarsresearchlibrary.com |
| Anticoagulant | Benzimidazole derivatives | Reported anticoagulant properties | researchgate.net |
| Antioxidant | Benzimidazole derivatives | Free radical scavenging and metal chelation | researchgate.net |
Computational Chemistry and Structural Biology Studies
Molecular Modeling and Simulation Approaches
Molecular modeling encompasses a suite of techniques used to represent and simulate molecules and their interactions. For compounds like 1H-benzimidazol-5-ylmethanol, these approaches are vital for understanding how they might interact with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug discovery and molecular biology. nih.gov For the benzimidazole (B57391) class of compounds, docking studies have been widely used to explore potential biological targets.
Derivatives of this compound have been investigated for their interaction with various protein targets. For instance, computational simulation studies on 1-(1H-benzimidazol-5-yl)-5-aminopyrazoles, a derivative, have been performed to explore binding mechanisms with Fibroblast Growth Factor Receptors (FGFR1 and FGFR4), which are key targets in cancer therapy. nih.gov These studies predict binding conformations and key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of the receptor. nih.gov
Similarly, other benzimidazole derivatives have been docked against targets like topoisomerase II, an enzyme crucial for DNA replication in cancer cells. vulcanchem.com The benzimidazole core often serves as a scaffold that can be oriented within the binding pocket to form π-π stacking interactions, while substituents, like the hydroxymethyl group in this compound, provide opportunities for critical hydrogen bonding. vulcanchem.com Molecular docking studies on other benzimidazole derivatives have also suggested Cyclin-dependent kinase 2 (CDK2) as a potential enzymatic target. grafiati.com
While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms in the protein-ligand complex over time. numberanalytics.com This approach provides insights into the stability of the binding pose, conformational changes in the protein and ligand, and the thermodynamics of binding. numberanalytics.comchalmers.se
For derivatives such as 1-(1H-benzimidazol-5-yl)-5-aminopyrazoles, MD simulations have been applied to analyze the stability of their complexes with FGFR1 and FGFR4. nih.gov These simulations can calculate the binding free energies, which provide a more accurate prediction of binding affinity compared to docking scores alone. nih.gov Furthermore, MD simulations can reveal the role of specific amino acid residues in the binding pocket and the impact of mutations on ligand binding. nih.gov Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used experimentally to study the changes in protein mobility and dynamics upon ligand binding. univr.it
Molecular Docking for Ligand-Target Interaction Prediction
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chem-soc.si By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. researchgate.net
For the benzimidazole class, QSAR studies have been developed for various applications, including predicting antifungal, antibacterial, and corrosion inhibition properties. chem-soc.siresearchgate.netnih.govbiolscigroup.us These models often use a combination of descriptors:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and the dipole moment (μ). biolscigroup.us
Topological Descriptors: Which describe the connectivity and shape of the molecule.
Physicochemical Descriptors: Such as the logarithm of the partition coefficient (logP), which measures lipophilicity. chem-soc.si
A study on benzimidazole derivatives as corrosion inhibitors for carbon steel included this compound in its dataset. nih.gov The goal of such a QSAR model is to develop a predictive equation that links these calculated descriptors to the experimentally measured inhibition efficiency, thereby guiding the design of more effective inhibitors. nih.gov
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable profiles. nih.gov For benzimidazole derivatives, various ADME properties are commonly evaluated using online tools and specialized software. mdpi.comnih.govresearchgate.net
Key parameters predicted include physicochemical properties, lipophilicity, water-solubility, and pharmacokinetics such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation. Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which helps to identify compounds with properties that make them likely to be orally active drugs. mdpi.com
Below is an interactive table showing typical ADME parameters predicted for benzimidazole-based compounds.
| Property | Description | Typical Predicted Value/Range for Benzimidazole Derivatives |
| Molecular Weight | The mass of one mole of the substance ( g/mol ). | < 500 Da |
| LogP (Lipophilicity) | The octanol-water partition coefficient, indicating the lipophilicity of the compound. | 1.0 - 4.0 |
| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (N, O). | 2 - 5 |
| Hydrogen Bond Acceptors | The number of electronegative atoms (N, O) with lone pairs. | 2 - 6 |
| TPSA | Topological Polar Surface Area (Ų), related to drug transport properties. | 50 - 120 Ų |
| Bioavailability Score | An overall score predicting the probability of a compound having good oral bioavailability. | ~0.55 |
Note: The values in this table are representative of various benzimidazole derivatives as reported in the literature and are not specific experimental values for this compound. The data is compiled from general findings in studies like those by Nael et al. (2022) and Abdel-Mohsen et al. mdpi.comnih.gov
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.netresearchgate.netinlibrary.uz These methods provide detailed information about molecular orbitals, charge distribution, and molecular electrostatic potential (MEP), which are fundamental to understanding chemical reactivity and intermolecular interactions. researchgate.net
For this compound and related compounds, DFT has been used to calculate key quantum chemical descriptors, often in the context of their performance as corrosion inhibitors. nih.gov These calculations help to explain how the inhibitor molecule interacts with a metal surface. nih.govnih.gov The energies of the frontier molecular orbitals (HOMO and LUMO) are particularly important. A high E-HOMO indicates a tendency to donate electrons, while a low E-LUMO suggests an ability to accept electrons. The energy gap (ΔE = E-LUMO - E-HOMO) is an indicator of the molecule's chemical stability and reactivity. researchgate.netscirp.org
The following table presents quantum chemical descriptors for this compound, derived from computational studies.
| Quantum Chemical Descriptor | Value | Unit | Significance |
| E-HOMO | -8.96 | eV | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| E-LUMO | -0.87 | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 8.09 | eV | Difference between LUMO and HOMO; indicates chemical reactivity and stability. |
| Dipole Moment (μ) | 3.86 | Debye | Measures the polarity of the molecule. |
Note: This data is sourced from a computational study on benzimidazole derivatives as corrosion inhibitors.
These quantum chemical parameters provide a theoretical foundation for the molecule's behavior, such as its ability to adsorb onto a surface through the transfer of electrons from its high-energy HOMO to the vacant orbitals of the surface. nih.gov
Applications of 1h Benzimidazol 5 Ylmethanol Beyond Medicinal Chemistry
Contributions to Materials Science
The benzimidazole (B57391) core is a key component in the development of functional materials. Its derivatives are noted for their thermal stability, chemical resistance, and ability to engage in strong intermolecular interactions, making them valuable building blocks for advanced materials. nih.govresearchgate.net The applications of these materials span from creating protective coatings to developing sophisticated electronic components. nih.govresearchgate.net
Design and Development of Advanced Materials with Specific Functionalities
A significant application of 1H-benzimidazol-5-ylmethanol in materials science is in the creation of corrosion inhibitors. Research has demonstrated its effectiveness in protecting metal surfaces, such as carbon steel, from corrosive environments. A study investigating a series of benzimidazole derivatives found that this compound acts as a potent corrosion inhibitor in 1 M HCl solutions. nih.gov The inhibitive properties are attributed to the adsorption of the molecule onto the metal surface, a process influenced by the presence of its specific substituent groups. nih.gov This adsorption forms a protective layer that mitigates the corrosive process. nih.gov
In a comparative study, the inhibition properties of several benzimidazole derivatives were analyzed, highlighting the role of molecular structure in their performance. nih.gov
Table 1: Investigated Benzimidazole Derivatives as Corrosion Inhibitors
| Compound Name | Role in Study |
|---|---|
| 1H-Benzimidazol-5-yl-methanol | Potential corrosion inhibitor. nih.gov |
| 2-chlorobenzimidazole | Potential corrosion inhibitor. nih.gov |
| 6-bromo-1H-benzimidazole | Potential corrosion inhibitor. nih.gov |
| 1H-benzimidazole-5-amine | Potential corrosion inhibitor. nih.gov |
| 2-amino-methyl benzimidazole | Potential corrosion inhibitor. nih.gov |
Exploration in Optoelectronic Applications
The benzimidazole scaffold is increasingly explored for its potential in optoelectronic materials. researchgate.net While direct applications of this compound are still an emerging area of research, studies on related derivatives highlight the promise of this chemical family. For instance, N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles have been designed and synthesized to investigate their nonlinear optical (NLO) properties. researchgate.net Theoretical studies on these compounds have shown promising results, suggesting that the benzimidazole core can be tailored for use in advanced optoelectronic and telecommunication technologies. researchgate.net The inherent rigidity and electronic properties of fused heterocyclic systems, like those related to benzimidazoles, make them suitable candidates for such applications.
Self-Assembly and Surface Interaction Studies
The ability of molecules to self-assemble into ordered structures is fundamental to bottom-up nanotechnology and the creation of functional surfaces. The benzimidazole ring is a key component of N-heterocyclic carbenes (NHCs), a class of ligands known for forming robust, self-assembled monolayers on metal surfaces like gold (Au(111)). Although direct studies on the self-assembly of this compound are not widely documented, research on benzimidazole-derived NHCs provides significant insight into the surface interaction capabilities of this molecular framework.
These studies reveal that the structure of the NHC, surface coverage, and temperature are critical factors that control the mobility, stability, and geometry of the molecules on the surface. For example, at sufficient surface concentrations, some NHCs transition from mobile, flat-lying complexes to upright, ordered structures stabilized by gold adatoms. This demonstrates the benzimidazole core's capacity for controlled surface binding and the formation of highly organized molecular layers.
Role in Specialty Chemical Synthesis for Research and Industrial Uses
In the realm of chemical synthesis, this compound serves as a valuable building block and organic intermediate. sigmaaldrich.com It is commercially available from various suppliers, facilitating its use in both academic research and industrial manufacturing processes. sigmaaldrich.com The compound's bifunctional nature, with the reactive hydroxymethyl group and the versatile benzimidazole core, allows it to be a starting point for the synthesis of more complex molecules. nih.gov
For example, the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, while the benzimidazole ring can undergo N-substitution. This versatility is demonstrated in synthetic pathways where related (1H-benzo[d]imidazol-2-yl)methanol is used as a precursor to produce a variety of substituted benzimidazole derivatives through reactions like oxidation and benzylation. nih.gov This positions this compound as a key intermediate for creating a diverse range of specialty chemicals with tailored properties for various applications.
Ligand Synthesis for Coordination Chemistry
The benzimidazole nucleus is a cornerstone in the field of coordination chemistry. The nitrogen atoms within the imidazole (B134444) ring act as excellent donor sites, enabling these molecules to function as ligands that bind to metal ions. This coordination ability has led to the development of a vast array of metal complexes with diverse structures and applications, including in catalysis, materials science, and bioinorganic chemistry. nih.govnih.govvmuis.ru
Formation and Characterization of Metal Complexes
The ability of benzimidazole derivatives to form stable metal complexes is well-documented. nih.govresearchgate.netresearchgate.net While specific crystal structures for complexes of this compound are not extensively reported, research on its isomers and other derivatives provides strong evidence of its potential as a ligand. For instance, complexes of the isomeric (1H-benzimidazol-2-yl)methanol have been synthesized and characterized. A notable example is the cis-bis((1H-benzimidazol-2-yl)methanol-κ²N,O)nickel(II) dinitrate, where the ligand coordinates to the nickel(II) ion in a bidentate fashion through the imidazole nitrogen and the oxygen of the methanol (B129727) group.
Furthermore, a wide range of transition metal complexes have been synthesized using various benzimidazole-based ligands, forming complexes with metals such as Copper (Cu), Zinc (Zn), Nickel (Ni), and Cobalt (Co). nih.govresearchgate.net These studies often involve detailed characterization using techniques like FT-IR, NMR spectroscopy, single-crystal X-ray diffraction, and elemental analysis to confirm the structure and coordination mode of the resulting complexes. nih.govresearchgate.net The resulting metal-organic frameworks can range from simple mononuclear complexes to intricate one-, two-, or three-dimensional coordination polymers. nih.gov
Table 2: Examples of Metal Complexes with Benzimidazole-Derived Ligands
| Ligand | Metal Ion(s) | Resulting Complex Type | Reference(s) |
|---|---|---|---|
| 2-(1H-benzimidazole-2-yl)-phenol derivatives | Cu(II), Zn(II), Ni(II), Ag(I) | Various mononuclear complexes | nih.gov |
| Schiff base from 2-(2-Aminophenyl)1-H-Benzimidazole | Ni(II), Co(II), Cu(II) | Octahedral and square planar complexes | researchgate.net |
| 2-[(1H-imidazol-1-yl)methyl]-1H-benzimidazole | Cd(II) | 1D chain and 2D network coordination polymers | nih.gov |
| 1H-benzimidazole-2-carboxylic acid | Eu(III), Tb(III), Gd(III) | Lanthanide coordination polymers | researchgate.net |
This extensive body of research underscores the capability of the benzimidazole framework, and by extension this compound, to act as a versatile ligand in the construction of novel coordination compounds with potential applications across science and technology.
Advanced Research Directions and Future Perspectives for 1h Benzimidazol 5 Ylmethanol
Development of Multi-Target Directed Ligands
The complexity of many diseases, such as cancer and Alzheimer's, which involve multiple pathological pathways, has highlighted the limitations of the traditional "one-target, one-drug" approach. nih.gov This has led to a paradigm shift towards the development of multi-target directed ligands (MTDLs) that can simultaneously modulate several targets. nih.gov The benzimidazole (B57391) framework is particularly well-suited for the design of MTDLs due to its versatile structure that allows for substitutions at various positions, influencing its binding to different biological molecules. rjraap.comscholarsresearchlibrary.com
Researchers are actively exploring the potential of 1H-benzimidazol-5-ylmethanol as a scaffold for creating MTDLs. By strategically modifying the benzimidazole core with different functional groups, scientists aim to design single molecules capable of, for instance, inhibiting both inflammatory enzymes and key signaling proteins involved in a disease cascade. rjraap.comnih.gov This approach could lead to more effective therapies with potentially fewer side effects and a lower likelihood of drug-drug interactions. nih.gov
Exploration of Novel and Efficient Synthetic Methodologies
The synthesis of benzimidazole derivatives has been a significant area of research for decades. mdpi.com Traditional methods often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives, which can require harsh conditions and may not be environmentally friendly. mdpi.com Consequently, there is a strong impetus to develop novel, efficient, and greener synthetic routes.
Recent advancements include the use of microwave irradiation and various catalysts to improve reaction times and yields. rsc.orgmdpi.com For example, a method for synthesizing 1H-benzimidazol-2-yl-methanol involves the condensation of o-phenylenediamine (B120857) with glycolic acid. researchgate.net Other innovative approaches focus on one-pot syntheses and the use of environmentally benign catalysts to streamline the production of benzimidazole derivatives. rsc.orgnih.gov The development of efficient synthetic protocols is crucial for generating libraries of diverse this compound derivatives for biological screening. mdpi.comrsc.org
| Method | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Phillips Procedure | Substituted 1,2-phenylenediamines and carboxylic acids | General method for synthesizing 2,5-disubstituted benzimidazoles. | researchgate.net |
| Microwave-Assisted Synthesis | o-phenylenediamines and aromatic aldehydes | Utilizes ionic liquids for high yields and purity. | mdpi.com |
| Condensation Reaction | O-phenylenediamine and glycolic acid | Produces (1H-benzo[d]imidazol-2-yl)methanol. | rsc.org |
| Swern Oxidation | (1-methyl-1H-benzo[d]imidazol-5-yl)methanol | Yields 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde. | mdpi.com |
Elucidation of Molecular Mechanisms of Action
Understanding how this compound and its derivatives exert their biological effects at the molecular level is a critical area of ongoing research. ontosight.ai The benzimidazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, with biological macromolecules like enzymes and receptors. rsc.org
Molecular docking studies are frequently employed to predict and analyze the binding modes of benzimidazole derivatives with their protein targets. nih.gov For instance, research has shown that certain benzimidazole derivatives can inhibit enzymes like cyclooxygenase (COX), which is involved in inflammation. nih.gov Other studies have investigated their interactions with targets such as dihydrofolate reductase (DHFR), a key enzyme in both microbial and cancer cells. diva-portal.org Elucidating these mechanisms is essential for the rational design of more potent and selective therapeutic agents. ontosight.ai
Rational Design of New Chemical Entities with Enhanced Efficacy and Safety Profiles
The principle of rational drug design is central to the development of new therapeutics based on the this compound scaffold. nih.govnih.gov This approach involves modifying the lead compound's structure to optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. mdpi.comnih.gov
By analyzing the structure-activity relationships (SAR) of a series of synthesized derivatives, researchers can identify which chemical modifications lead to improved biological activity. researchgate.net For example, studies have shown that substituting different groups at the N-1 and C-2 positions of the benzimidazole ring can significantly impact a compound's antimicrobial or anticancer effects. rsc.orgnih.gov This iterative process of design, synthesis, and testing allows for the creation of new chemical entities with enhanced therapeutic potential and reduced off-target effects. mdpi.comnih.gov
Integration of Computational and Experimental Approaches in Drug Discovery
The synergy between computational and experimental methods has become indispensable in modern drug discovery. beilstein-journals.org In the context of this compound research, computational tools are used for a variety of tasks, from initial hit identification to lead optimization. diva-portal.orgnih.gov
In silico methods, such as virtual screening and molecular docking, can rapidly assess large libraries of virtual compounds to identify promising candidates for synthesis and biological testing. rjraap.comdiva-portal.org Computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling helps to predict the drug-like properties of new derivatives early in the discovery process. rsc.orgdiva-portal.org These computational predictions are then validated and refined through in vitro and in vivo experimental studies, creating a feedback loop that accelerates the discovery of new drug candidates. rjraap.comnih.gov
| Approach | Description | Example Application | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the binding orientation of a ligand to its target protein. | Identifying potential protein targets for benzimidazole derivatives. | nih.govdiva-portal.org |
| In Silico ADMET Profiling | Predicts the pharmacokinetic and toxicological properties of a compound. | Assessing the drug-like properties of newly designed benzimidazole derivatives. | rsc.orgdiva-portal.org |
| In Vitro Assays | Experiments conducted in a controlled environment outside of a living organism. | Evaluating the inhibitory activity of compounds against specific enzymes or cell lines. | nih.govrjraap.com |
| In Vivo Models | Experiments conducted in living organisms. | Confirming the anti-inflammatory effects of benzimidazole derivatives in animal models. | nih.gov |
Potential in Targeted Drug Delivery Systems Research
The functional groups present in this compound, particularly the hydroxyl group, offer opportunities for its incorporation into targeted drug delivery systems. While specific research on using this exact compound in such systems is still emerging, the principles of drug delivery provide a clear path for future exploration. The hydroxyl group can be used for conjugation to polymers, nanoparticles, or other carrier molecules designed to deliver a therapeutic agent to a specific site in the body, such as a tumor. This targeted approach can enhance the efficacy of a drug while minimizing systemic side effects. The benzimidazole core itself can be part of the therapeutic payload or act as a targeting moiety if it has a high affinity for a specific biological target.
Q & A
Q. What are the established synthetic routes for 1H-benzimidazol-5-ylmethanol, and how can reaction conditions be optimized for purity?
The synthesis of this compound typically involves cyclization of o-phenylenediamine derivatives with appropriate carbonyl-containing intermediates. A common approach includes condensation reactions under acidic or catalytic conditions. For purity optimization:
- Reagent selection : Use high-purity starting materials to minimize byproducts (e.g., impurities documented in flubendazole analogs, such as fluorophenyl-methanone derivatives) .
- Chromatographic purification : Employ reverse-phase HPLC or flash chromatography, as described in pharmacopeial standards for related benzimidazoles .
- Monitoring : Track reaction progress via TLC or LC-MS to identify intermediates and adjust reaction time/temperature.
Q. How can structural characterization of this compound be performed to confirm its identity?
A multi-technique approach is recommended:
- Spectroscopy :
- ¹H/¹³C NMR : Identify hydroxyl (-OH) and benzimidazole proton signals (e.g., aromatic protons at δ 7.2–8.5 ppm and hydroxymethyl at δ 4.5–5.0 ppm) .
- IR : Confirm O-H stretch (~3200–3500 cm⁻¹) and C=N/C=C vibrations (~1450–1600 cm⁻¹) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : For definitive confirmation, use SHELX programs to resolve crystal structures, as demonstrated for similar benzimidazole derivatives .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Enzyme inhibition : Screen against kinases or receptors (e.g., serotonin 5-HT₆) using fluorescence-based assays .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HCT116 or SW780) to assess antiproliferative effects .
- Molecular docking : Predict binding affinities to targets like FGFR3 or BAIAP2L1 fusion proteins using AutoDock or Schrödinger .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while minimizing byproduct formation?
- Catalysis : Explore transition-metal catalysts (e.g., Pd or Cu) for C-N bond formation, as seen in imidazole syntheses .
- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility and reaction homogeneity .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity, as applied in related heterocyclic systems .
Q. What computational methods are effective for modeling the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict reactivity .
- Molecular Dynamics (MD) : Simulate solvent interactions and stability in biological matrices (e.g., water or lipid bilayers) .
- QSPR/QSAR : Correlate structural descriptors (e.g., logP, polar surface area) with observed bioactivity .
Q. How should researchers address discrepancies in biological activity data across studies?
- Source validation : Confirm compound purity (>95% by HPLC) and exclude degradation products (e.g., methanone derivatives) .
- Assay standardization : Use consistent cell lines (e.g., ATCC-validated models) and controls .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 5-methyl-1-phenyl-pyrazole derivatives) to identify trends .
Q. What strategies are recommended for studying the metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
